4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(3,4-dichlorophenyl)morpholine is a novel compound identified as a potent and selective antagonist for the urotensin II receptor. [] Urotensin II is a cyclic peptide hormone involved in various physiological processes, including vasoconstriction, cell proliferation, and inflammation. Antagonizing the urotensin II receptor holds therapeutic potential for treating conditions like hypertension, cardiovascular diseases, and kidney diseases. []
The molecular structure of 4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(3,4-dichlorophenyl)morpholine is characterized by: []* A central morpholine ring substituted at position 2 with a 3,4-dichlorophenyl group.* A 5-cyclopropyl-1,3-oxazol-4-yl moiety connected to the morpholine nitrogen through a carbonyl linker.
4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2-(3,4-dichlorophenyl)morpholine has potential applications in research related to: []* Urotensin II receptor pharmacology: As a selective antagonist, it can be used as a tool compound to investigate the pharmacological properties and signaling pathways associated with the urotensin II receptor. * Animal models of disease: The compound can be used in preclinical animal models to explore the therapeutic potential of urotensin II receptor antagonism in conditions such as hypertension, heart failure, and kidney disease. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9